molecular formula C7H9N3O3S B7823758 Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate

Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate

Cat. No. B7823758
M. Wt: 215.23 g/mol
InChI Key: BTEPYCPXBCCSDL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate is a useful research compound. Its molecular formula is C7H9N3O3S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis for Cefdinir Zhong Wei-hui (2013) discussed the green synthesis of Cefdinir using this compound. This approach uses triphenylmethyl to protect the hydroxyl group and 2-methyltetrahydrofuran as a green solvent, reducing waste significantly (Zhong Wei-hui, 2013).

Chemical Modifications and Derivatives Ethyl methylaminothiazolyloximate, a derivative, was synthesized from ethyl 4-chloro-3-oxobutyrate with an overall yield of 46% (H. Ai, 2006). Another derivative, ethyl(Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate, was synthesized with a yield of 89.6% (Wang Yu-huan, 2008).

Catalytic Applications Sainan Chu et al. (2019) discovered that selenium-doped carbon, used as a solid acid catalyst, facilitates the Beckmann rearrangement of ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate to produce Cefixime derivatives (Sainan Chu et al., 2019).

Antibacterial Activity Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate derivatives have shown antibacterial activities. Ma Xi-han (2011) synthesized derivatives displaying antibacterial activities against Fusarium graminearum and Fusarium solani (Ma Xi-han, 2011).

Biological and Medicinal Chemistry S. I. Orysyk et al. (2015) used anti- and syn-isomers of this compound to synthesize novel complex compounds with potential biologically active properties for angiogenesis correction (S. I. Orysyk et al., 2015).

properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEPYCPXBCCSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=CSC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214849
Record name Ethyl 2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate

CAS RN

60845-81-0, 64485-82-1
Record name Ethyl 2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60845-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate
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Record name Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-hydroxyimino-4-bromoacetoacetate (a mixture of syn and anti isomers) (2.4 g) and thiourea (0.76 g) in ethanol (15 ml) was stirred for 1 hour at 60° C. Ethanol was distilled off under reduced pressure and water was added to the residue. The resultant mixture was adjusted to pH 1.0 and washed with ethyl acetate. The aqueous layer was adjusted to pH 4.5 with triethylamine and extracted with ethyl acetate. The extract was washed with water and a saturated sodium chloride aqueous solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was subjected to column chromatography on silica gel using a mixture of ethyl acetate and benzene (1:3) as developing solvent. The eluates containing syn isomer were collected and concentrated to give ethyl 2-hydroxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (0.3 g).
Name
ethyl 2-hydroxyimino-4-bromoacetoacetate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Phenolphthalein indicator (3 drops) was added to a solution of hydroxylamine hydrochloride (4.2 g.) in dry methanol (60 ml.). To the solution was dropwise added with stirring at ambient temperature 1N methanol solution of sodium methoxide (60 ml.) until the color of the solution was changed to purplish red. Hydroxylamine hydrochloride was added thereto by small portions until the solution was changed to colorless solution. The mixture was stirred for 30 minutes at ambient temperature. After precipitating sodium chloride was filtered off, 2-(2-mesylamino-1,3-thiazol-4-yl)glyoxylic acid (12.5 g.) was added to the filtrate and the mixture was refluxed with stirring for 1.5 hours. The reaction mixture was cooled to precipitate crystals. The crystals were collected by filtration and dried to give crude 2-hydroxyimino-2-(2-mesylamino-1,3-thiazol-4-yl)acetic acid (a mixture of syn and anti isomers) (5.5 g.). The filtrate was concentrated to the volume of 1/4 and ether was added thereto. Precipitating crystals were collected by filtration, washed with ether and dried to give the same compound (8.78 g.). Total yield (14.3 g.). (3) A mixture of ethyl 2-hydroxyimino-4-bromoacetoacetate (a mixture of syn and anti isomers) (2.4 g) and thiourea (0.76 g) in ethanol (15 ml) was stirred for 1 hour at 60° C. Ethanol was distilled off under reduced pressure and water was added to the residue. The resultant mixture was adjusted to pH 1.0 and washed with ethyl acetate. The aqueous layer was adjusted to pH 4.5 with triethylamine and extracted with ethyl acetate. The extract was washed with water and a saturated sodium chloride aqueous solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was subjected to column chromatography on silica gel using a mixture of ethyl acetate and benzene (1:3) as developing solvent. The eluates containing syn isomer were collected and concentrated to give ethyl 2-hydroxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate (syn isomer) (0.3 g).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
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Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl 2-hydroxyimino-4-bromoacetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.76 g
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate
Reactant of Route 2
Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate
Reactant of Route 3
Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate
Reactant of Route 5
Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate
Reactant of Route 6
Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate

Citations

For This Compound
13
Citations
S Chu, H Cao, T Chen, Y Shi, L Yu - Catalysis Communications, 2019 - Elsevier
In this study, Se-doped carbon, which is different from reported Se-containing compounds or materials, did not act as an oxygen carrier catalyst in the reaction of ethyl 2-(2-aminothiazole…
Number of citations: 40 www.sciencedirect.com
R Yu, G Wu, R Shi, Z Ma, Q Dang… - Advanced Energy …, 2023 - Wiley Online Library
Crystal growth regulation has become an effective solution to reduce the defects at grain boundaries (GBs) and surfaces of perovskite films for better photovoltaic performances. Oxime …
Number of citations: 18 onlinelibrary.wiley.com
W Zhou, P Li, J Liu, L Yu - Industrial & Engineering Chemistry …, 2020 - ACS Publications
Selenized glucose is a new product that has recently been used as the starting material for the preparation of selenium-containing catalyst, antibacterial agent, and even heavy metal …
Number of citations: 23 pubs.acs.org
H Zhou, L Yang, Y Duan, M Wu, Y Li… - Advanced Energy …, 2023 - Wiley Online Library
Surmounting complicated defects at the electron transport layer (ETL) and perovskite interface plays a non‐trivial role in improving efficiency and stability of perovskite solar cells (PSCs)…
Number of citations: 12 onlinelibrary.wiley.com
C Chen, X Zhang, H Cao, F Wang… - Advanced Synthesis & …, 2019 - Wiley Online Library
In contrast to conventional organoselenium‐catalyzed oxidation reactions that require peroxide oxidants such as hydrogen peroxide, in this work we found that, addition of a low loading …
Number of citations: 52 onlinelibrary.wiley.com
H Zhang, L Pfeifer, SM Zakeeruddin, J Chu… - Nature Reviews …, 2023 - nature.com
There is an ongoing global effort to advance emerging perovskite solar cells (PSCs), and many of these endeavours are focused on developing new compositions, processing methods …
Number of citations: 8 www.nature.com
J Soni, A Sethiya, S Agarwal - Advances in Organic Synthesis; …, 2021 - books.google.com
In synthetic organic chemistry, heterogeneous catalysis has opened a new era for progressive green and eco-benign synthesis. Fundamentally, it is interminably interesting and …
Number of citations: 6 books.google.com
Q Wang, P Li, T Li, M Liu, S Zuo, J Liu… - Industrial & …, 2021 - ACS Publications
In this work, the end-capping strategy was adopted in selenized material production for the first time. Methylselenized glucose, as a new-generation selenized glucose product, was …
Number of citations: 11 pubs.acs.org
Z Zhu, S Sun, S Tang, S Chu, X Zhang - Molecular Catalysis, 2021 - Elsevier
The novel Fe/Se soft magnetic material could be obtained easily by heating equal molar of selenium and iron powders. The saturation magnetization, residual magnetic field strength …
Number of citations: 7 www.sciencedirect.com
Z Zhu, S Sun, X Jing - Chemical Papers, 2022 - Springer
Developing techniques for removing lead from its aqueous solution is an important subject with great application prospect. In this article, it was found that by using very small amount of …
Number of citations: 12 link.springer.com

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